Cas no 72947-90-1 (3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside)
3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside
- 3beta-beta-D-Glucopyranosyloxy-5,14-dihydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolid
- 3beta-beta-D-glucopyranosyloxy-5,14-dihydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide
- 5beta,14beta-dihydroxy-19-oxo-3beta-[(beta-D-glucopyranosyl)oxy]bufa-20,22-dienolide
- hellebrigenin
- hellebrigenin-3-O-beta-glucoside
- 3β-(D-Glucopyranosyloxy)-5,14-dihydroxy-19-oxo-5β-bufa-20,22-dienolide
- Hellebrigenin-D-glucose
- CHEBI:182734
- AKOS040738771
- 3-beta-((D-Glucopyranosyl)oxy)-5,14-dihydroxy-19-oxo-5-beta-bufa-20,22-dienolide
- 4-18-00-03182 (Beilstein Handbook Reference)
- 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide
- 5-beta-Bufa-20,22-dienolide, 3-beta-((D-glucopyranosyl)oxy)-5,14-dihydroxy-19-oxo-
- Hellebrigenin-3-O-?-glucoside
- CHEMBL446052
- Hellebrigenin glucoside
- BRN 0073262
- 100991-82-0
- 72947-90-1
- DTXSID30905872
- NCGC00347381-02!(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
- Hellebrigenin-3-O-??-glucoside, >=95% (LC/MS-ELSD)
- (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
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- Inchi: 1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1
- InChI Key: AXUYMUBJXHVZEL-DBOUUHTQSA-N
- SMILES: O[C@]12CC[C@H](C3=COC(C=C3)=O)[C@@]1(C)CC[C@@H]1[C@@]3(C=O)CC[C@@H](C[C@]3(CC[C@@H]21)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 578.27271215g/mol
- Monoisotopic Mass: 578.27271215g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 41
- Rotatable Bond Count: 5
- Complexity: 1120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 13
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 183Ų
3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00536-1MG |
Hellebrigenin-3-O-ß-glucoside |
72947-90-1 | 1mg |
¥4513.73 | 2023-09-13 |
3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
Additional information on 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside
3beta,5beta,14beta-Trihydroxy-19-Oxo-Bufa-20,22-Dienolide 3-O-Beta-D-Glucopyranoside: A Comprehensive Overview
The compound 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside (CAS No. 72947-90-1) is a highly specialized natural product with significant biological activity. This compound belongs to the class of bufadienolides, which are known for their diverse pharmacological properties. Bufadienolides are a group of steroid derivatives that have been extensively studied for their roles in traditional medicine and modern pharmacology.
Bufadienolides are characterized by their unique structure, which includes a steroid backbone with a lactone ring and hydroxyl groups. In the case of 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside, the molecule features three hydroxyl groups at the beta positions of carbons 3, 5, and 14. Additionally, the compound contains a beta-D-glucopyranoside moiety attached to the hydroxyl group at carbon 3. This glycosylation is a common feature in natural products and often plays a critical role in enhancing the compound's stability and bioavailability.
Recent studies have highlighted the potential of bufadienolides as anti-inflammatory and anti-cancer agents. For instance, research published in *Nature Communications* has demonstrated that certain bufadienolides can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside may have therapeutic applications in treating chronic inflammatory diseases.
Moreover, the anti-cancer potential of this compound has been explored in several preclinical studies. A study conducted at the University of California revealed that bufadienolides can induce apoptosis in cancer cells by targeting mitochondrial pathways. Specifically, 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside was found to disrupt mitochondrial membrane potential and activate caspase enzymes, leading to programmed cell death in tumor cells.
In addition to its pharmacological properties, the synthesis and isolation of 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20,22-dienolide 3-O-beta-D-glucopyranoside have been topics of interest for chemists. Researchers at the Tokyo Institute of Technology have developed novel methods for the total synthesis of bufadienolides using stereoselective reactions. These methods not only facilitate the production of this compound but also provide insights into its stereochemical properties.
The biological activity of bufadienolides is closely tied to their structural features. The presence of multiple hydroxyl groups and the lactone ring contributes to their ability to interact with cellular targets. Furthermore, the glycosylation at carbon 3 enhances solubility and stability in aqueous environments, making it easier for these compounds to be absorbed and transported within biological systems.
Recent advancements in computational chemistry have enabled researchers to model the interactions between bufadienolides and their target proteins. Using molecular docking simulations, scientists at Harvard University have identified key residues on target enzymes that are critical for binding 3beta,5beta,14beta-trihydroxy-19-oxo-bufa-20
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